Ethyl 6-bromo-4-methoxynicotinate

Catalog No.
S13652799
CAS No.
M.F
C9H10BrNO3
M. Wt
260.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-bromo-4-methoxynicotinate

Product Name

Ethyl 6-bromo-4-methoxynicotinate

IUPAC Name

ethyl 6-bromo-4-methoxypyridine-3-carboxylate

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-5-11-8(10)4-7(6)13-2/h4-5H,3H2,1-2H3

InChI Key

KPHGELPIOPDCRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1OC)Br

Ethyl 6-bromo-4-methoxynicotinate is a chemical compound belonging to the class of nicotinates, which are esters derived from nicotinic acid. Its molecular formula is C₉H₈BrN₁O₂, indicating the presence of a bromine atom at the sixth position and a methoxy group at the fourth position of the nicotinic acid structure. This unique arrangement of functional groups contributes to its distinct chemical properties and potential biological activities.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Substitution: The methoxy group can undergo electrophilic aromatic substitution, allowing for further functionalization.
  • Reduction and Oxidation: The compound can be reduced to form different derivatives or oxidized to modify its functional groups.

These reactions make ethyl 6-bromo-4-methoxynicotinate a versatile intermediate in organic synthesis.

Preliminary studies suggest that ethyl 6-bromo-4-methoxynicotinate may exhibit significant biological activity. Its structural features may allow it to interact with various biological targets, particularly in the realm of enzyme modulation and receptor binding. Research indicates potential anti-inflammatory and anticancer properties, although further investigations are necessary to fully elucidate its mechanisms of action and therapeutic applications.

The synthesis of ethyl 6-bromo-4-methoxynicotinate typically involves several steps:

  • Starting Material: Begin with 6-bromonicotinic acid as the precursor.
  • Esterification: React 6-bromonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid under reflux conditions to form ethyl 6-bromo-nicotinate.
  • Methoxylation: Introduce a methoxy group at the fourth position through methylation using reagents like dimethyl sulfate or methyl iodide.

This multi-step synthesis allows for the selective introduction of functional groups while maintaining high yields.

Ethyl 6-bromo-4-methoxynicotinate has potential applications in various fields:

  • Pharmaceuticals: Its possible biological activity makes it a candidate for drug development, particularly in treating inflammatory diseases or cancers.
  • Organic Synthesis: Serves as an intermediate for synthesizing more complex molecules in organic chemistry.
  • Material Science: May be used in developing specialty chemicals or materials with specific properties.

Interaction studies have focused on ethyl 6-bromo-4-methoxynicotinate's binding affinity with various biological targets. Initial findings suggest that it may inhibit certain kinase pathways, which could have implications for cancer therapy. Further research is needed to clarify its interaction profile and potential side effects.

Several compounds share structural similarities with ethyl 6-bromo-4-methoxynicotinate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Ethyl 5-bromo-4-methylnicotinateC₉H₁₀BrN₁O₂0.83Different position of bromine and methyl groups
Ethyl 6-(bromomethyl)nicotinateC₉H₁₁BrN₁O₂0.89Contains a bromomethyl group instead of bromo
Methyl 6-(bromomethyl)nicotinateC₉H₉BrN₁O₂0.86Methyl group at sixth position
Methyl 6-bromonicotinateC₇H₈BrN₁O₂0.84Lacks the ethyl group, affecting solubility and reactivity
Ethyl 6-amino-5-bromonicotinateC₉H₁₁BrN₂O₂0.81Contains an amino group at the sixth position

The uniqueness of ethyl 6-bromo-4-methoxynicotinate lies in its specific arrangement of functional groups, which may confer distinct biological activities compared to its analogs. This compound’s potential as a therapeutic agent continues to be an area of active research, particularly in understanding how its structure influences its biological effects.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

258.98441 g/mol

Monoisotopic Mass

258.98441 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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